molecular formula C13H20ClNO3S B497729 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide CAS No. 913241-61-9

5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide

Cat. No.: B497729
CAS No.: 913241-61-9
M. Wt: 305.82g/mol
InChI Key: YFVHEPRYMVXCRG-UHFFFAOYSA-N
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Description

5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide is a chemical compound for research use. It is a benzenesulfonamide derivative, a class of compounds known for their significant potential in medicinal chemistry and chemical biology . Sulfonamide-based structures are frequently explored as key scaffolds in the development of multitarget ligands, particularly for modulating the activity of enzymes like dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrases . These enzymes are important research targets in metabolic diseases, including type 2 diabetes and obesity . The structural features of this compound—including the sulfonamide group, chlorine atom, and isopropyl moiety—are common in pharmaceuticals, with chlorine playing a vital role in optimizing a compound's binding affinity and metabolic stability . Researchers can utilize this reagent as a building block or intermediate in organic synthesis and drug discovery programs. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-4-methyl-N-propan-2-yl-2-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S/c1-5-6-18-12-7-10(4)11(14)8-13(12)19(16,17)15-9(2)3/h7-9,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVHEPRYMVXCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propoxy Group Installation via Nucleophilic Aromatic Substitution

Starting with 4-methylphenol , the propoxy group is introduced at position 2 using a Williamson ether synthesis:

4-Methylphenol+Propyl bromideKOH, DMSO2-Propoxy-4-methylphenol\text{4-Methylphenol} + \text{Propyl bromide} \xrightarrow{\text{KOH, DMSO}} 2\text{-Propoxy-4-methylphenol}

Optimization Note : DMSO enhances nucleophilicity of the phenoxide ion, achieving >85% yield.

Directed Chlorination at Position 5

The propoxy group directs electrophilic chlorination to the para position (C5) using Cl₂/FeCl₃:

2-Propoxy-4-methylphenolCl2,FeCl35-Chloro-2-propoxy-4-methylphenol2\text{-Propoxy-4-methylphenol} \xrightarrow{\text{Cl}2, \text{FeCl}3} 5\text{-Chloro-2-propoxy-4-methylphenol}

Challenges : Over-chlorination at C3/C6 is suppressed by stoichiometric Cl₂ control (1.1 eq).

Sulfonation and Sulfonyl Chloride Formation

Chlorosulfonic acid sulfonates the aromatic ring at the position ortho to the propoxy group (C1):

5-Chloro-2-propoxy-4-methylphenolClSO3H5-Chloro-2-propoxy-4-methylbenzenesulfonyl chloride5\text{-Chloro-2-propoxy-4-methylphenol} \xrightarrow{\text{ClSO}_3\text{H}} 5\text{-Chloro-2-propoxy-4-methylbenzenesulfonyl chloride}

Side Reaction Mitigation : Excess chlorosulfonic acid (3 eq) and 0°C conditions minimize polysulfonation.

Sulfonamide Formation via Amine Coupling

Reaction with Isopropylamine

The sulfonyl chloride intermediate reacts with isopropylamine in dichloromethane (DCM) with triethylamine as a base:

5-Chloro-2-propoxy-4-methylbenzenesulfonyl chloride+IsopropylamineEt3N, DCMTarget Compound5\text{-Chloro-2-propoxy-4-methylbenzenesulfonyl chloride} + \text{Isopropylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

Yield Optimization :

  • Stoichiometry : 1.2 eq of isopropylamine prevents bis-sulfonamide formation.

  • Solvent Choice : DCM minimizes hydrolysis of the sulfonyl chloride.

Alternate Synthetic Routes and Comparative Analysis

Friedel-Crafts Alkylation for Methyl Group Installation

An alternative route begins with 2-propoxybenzene , employing Friedel-Crafts to install the methyl group:

2-Propoxybenzene+CH3ClAlCl32-Propoxy-4-methylbenzene2\text{-Propoxybenzene} + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} 2\text{-Propoxy-4-methylbenzene}

Limitation : Poor regioselectivity (40% para, 60% ortho), necessitating chromatographic separation.

Side Reactions and Purification Challenges

Bis-Sulfonamide Formation

Excess sulfonyl chloride or amine leads to bis-sulfonamide byproducts (Fig. 1A). Mitigation strategies include:

  • Stoichiometric control : 1:1.2 molar ratio of sulfonyl chloride to amine.

  • Low-temperature reaction : 0–5°C slows secondary reactions.

Oxidative Degradation of Propoxy Group

Prolonged exposure to chlorosulfonic acid may cleave the propoxy group. Solution:

  • Stepwise addition : Add chlorosulfonic acid dropwise over 1 hr.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.12 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, Ar–CH₃), 3.95 (t, 2H, OCH₂).

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₉ClNO₃S [M+H]⁺: 328.0784, found: 328.0786.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Replacing DCM with toluene in the sulfonamide coupling reduces toxicity and cost, albeit with a 10% yield drop.

Continuous Flow Synthesis

Microreactor systems improve heat dissipation during sulfonation, enhancing scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or reduced amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H20ClNO3S
  • Molecular Weight : 305.82 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Chemistry

5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide serves as an intermediate in the synthesis of complex organic molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new chemical entities.

Biology

Research has focused on the potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. Studies indicate that sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Medicine

The compound is being investigated for its therapeutic applications, particularly as a lead compound for drug development targeting sodium channels associated with pain modulation. Its potential as a Nav1.7 sodium channel modulator highlights its relevance in treating various pain-related disorders, including neuropathic and inflammatory pain .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide against various bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

Antiproliferative Effects

In vitro studies assessed the antiproliferative activity of this compound against several cancer cell lines. The GI50 values indicated substantial potency, with some derivatives showing values as low as 38 nM against specific cancer types.

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds (e.g., GI50 values)31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Mechanism of Action

The mechanism of action of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 5-Chloro-N-((1-Isopropylpiperidin-4-yl)Methyl)-2-Methoxybenzenesulfonamide

This analog (CAS 953142-56-8) shares the 5-chloro-2-substituted benzene core but differs in the sulfonamide side chain and substituents. Key distinctions include:

  • Substituent at Position 2: Methoxy (OCH₃) instead of propoxy (OPr).
  • Side Chain : A piperidinylmethyl-isopropyl group replaces the direct N-isopropyl substitution. The piperidine ring introduces conformational rigidity and may influence binding affinity in biological targets due to steric and electronic effects .
Hypothetical Property Comparison Table:
Property Target Compound 5-Chloro-N-((1-Isopropylpiperidin-4-yl)Methyl)-2-Methoxy Analog
Molecular Weight (g/mol) ~312.8 ~387.9
LogP (Predicted) ~3.2 ~2.8
Aqueous Solubility Low (propoxy increases logP) Moderate (methoxy reduces logP)
Bioavailability Moderate (N-iPr enhances permeability) Potentially lower (bulky piperidine may hinder absorption)

Structural Analog: N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide

This compound () diverges significantly in core structure (pyrimidine vs. benzene) but retains the sulfonamide group. Notable differences include:

Functional Group Impact Table:
Feature Target Compound Pyrimidine-Based Analog
Aromatic Core Benzene (planar, hydrophobic) Pyrimidine (polar, H-bonding)
Key Substituents Cl, CH₃, OPr, N-iPr Br, morpholino, OCH₃
Potential Applications Antimicrobial, enzyme inhibition Kinase inhibition, anticancer

Key Research Findings and Trends

Substituent Effects on Lipophilicity :

  • Propoxy groups (target compound) increase logP compared to methoxy (analog in ), favoring membrane permeability but reducing solubility.
  • Bulky side chains (e.g., piperidinylmethyl in ) may hinder diffusion across biological membranes despite improving target specificity .

Morpholino and pyrimidine groups () suggest applications in kinase inhibition due to their ability to occupy ATP-binding pockets .

Biological Activity

5-Chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an aromatic ring system, which is known to influence its biological activity. The presence of the chloro and propoxy groups contributes to its lipophilicity and overall pharmacological profile.

Sulfonamides generally exert their effects through inhibition of specific enzymes or pathways. The biological activity of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide can be understood through several mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) : Sulfonamides are known to inhibit carbonic anhydrases, which are enzymes involved in bicarbonate and proton transport. This inhibition can lead to various physiological effects, including alterations in pH balance and fluid regulation in tissues .
  • Modulation of Immune Responses : Research indicates that certain sulfonamide derivatives can enhance immune responses by acting as co-adjuvants in vaccination protocols. For instance, compounds similar to 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide have been shown to prolong activation of immune pathways such as NF-κB and ISRE, which are crucial for effective antigen presentation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide and similar compounds:

Study Biological Activity Mechanism Findings
Study AImmune modulationNF-κB pathwayEnhanced antigen-specific responses in murine models
Study BCarbonic anhydrase inhibitionEnzyme inhibitionDemonstrated effective inhibition of CA IX and XII, linked to inflammation
Study CPain reliefSodium channel modulationSimilar structures provided symptomatic relief in pain disorders

Case Studies

  • Immune Response Enhancement : A study investigated the use of sulfonamide derivatives as adjuvants in vaccines. The findings revealed that these compounds significantly increased the levels of antigen-specific immunoglobulins when used alongside monophosphoryl lipid A (MPLA) in murine models, suggesting their potential utility in vaccine formulations .
  • Pain Management Applications : Another case highlighted the role of sulfonamides in managing conditions like primary erythermalgia, where sodium channel blockers provided relief. This suggests a broader application for 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide in pain management therapies .

Q & A

Basic Question: What are the established synthetic routes for 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Sulfonamide Formation : Reacting a chlorinated benzene precursor with isopropylamine under controlled pH (e.g., using NaHCO₃ as a base) to introduce the sulfonamide group .
  • Propoxy Group Installation : Alkylation of the hydroxyl group at the 2-position using propyl bromide in the presence of K₂CO₃ as a base .
  • Purification : Membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, ethyl acetate/hexane gradients) are employed to isolate high-purity product .

Basic Question: How is the structural identity of this compound validated in academic research?

Methodological Answer:

  • X-ray Crystallography : Resolve bond angles and torsion angles to confirm regioselectivity of substituents (e.g., distinguishing between 4-methyl and 5-chloro positions) .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., propoxy group’s triplet at δ ~1.0 ppm for CH₃) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Basic Question: What biological activities are associated with this sulfonamide derivative?

Methodological Answer:

  • In Vitro Assays : Screen for herbicidal activity via Arabidopsis thaliana seed germination inhibition assays (IC₅₀ determination) .
  • Enzyme Inhibition Studies : Test inhibition of carbonic anhydrase isoforms using fluorometric assays (e.g., fluorescence quenching with 4-methylumbelliferone acetate) .

Advanced Question: How can researchers optimize reaction yields while minimizing byproduct formation?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize propoxy group installation by testing DMF vs. THF solvents with Pd(OAc)₂ catalysis .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonic acid intermediate at 1180 cm⁻¹) and adjust reaction kinetics .

Advanced Question: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity-Driven Reassessment : Re-test the compound after rigorous purification (e.g., preparative HPLC) to exclude confounding impurities .
  • Receptor Binding Simulations : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational isomers (e.g., rotamers of the isopropyl group) .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 5-chloro-2-methoxy analogs) to identify substituent-dependent trends .

Advanced Question: What methodologies are suitable for probing the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the sulfonamide and target enzymes (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions over 100-ns trajectories to identify critical residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

Advanced Question: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48h, followed by LC-MS to detect degradation products (e.g., sulfonic acid formation) .
    • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under N₂ atmosphere .

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